2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide
Beschreibung
2-{[3-Cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is a structurally complex small molecule featuring a tetrahydropyridine core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a sulfanyl-linked acetamide group at position 2. This compound shares structural motifs with pharmacologically active dihydropyridines and thioacetamide derivatives, which are often explored for applications in medicinal chemistry, such as enzyme inhibition or antioxidant activity .
Eigenschaften
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c19-10-14-13(15-7-4-8-24-15)9-16(22)21-18(14)25-11-17(23)20-12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9,11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVBWUSCSIYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation for Tetrahydropyridinone Core Formation
The tetrahydropyridinone scaffold is synthesized via a cyclocondensation reaction between a β-keto ester and an amine derivative. For example, ethyl acetoacetate reacts with ammonium acetate under acidic conditions to form 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate. Modifications include using microwave irradiation to enhance reaction efficiency (yield: 78–85%).
Key Reaction:
$$
\text{β-Keto ester} + \text{Ammonium acetate} \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydropyridinone core} + \text{H}_2\text{O}
$$
Introduction of Cyano and Furan-2-yl Groups
The 3-cyano group is introduced via nucleophilic substitution using cyanating agents such as trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnCl₂). The furan-2-yl moiety is incorporated through a Pd-catalyzed Suzuki-Miyaura coupling, utilizing furan-2-boronic acid and a brominated tetrahydropyridinone precursor.
Example Protocol:
Sulfanyl Bridge Formation
The sulfanyl (-S-) linkage is established via a thiol-ene click reaction or nucleophilic substitution. For instance, treatment of 2-mercaptoacetamide derivatives with a brominated tetrahydropyridinone intermediate in the presence of NaH (base) yields the sulfanyl-bridged product.
Optimized Conditions:
N-Cyclohexylacetamide Functionalization
The acetamide group is introduced by reacting the carboxylic acid derivative (e.g., 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetic acid) with cyclohexylamine using coupling agents such as EDCl/HOBt.
Synthetic Route:
$$
\text{Acid} + \text{Cyclohexylamine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{N-Cyclohexylacetamide}
$$
Comparative Analysis of Synthetic Routes
Table 1: Summary of Key Reaction Steps and Yields
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group and furan ring may play a role in binding to enzymes or receptors, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyridine vs. Dihydropyridine Derivatives
The target compound’s tetrahydropyridine core differs from dihydropyridine analogs like AZ257 and AZ331 (), which exhibit a 1,4-dihydropyridine scaffold with methoxy- or bromophenyl substituents.
Substituent Effects
- Furan vs. Aromatic Rings : The furan-2-yl group at position 4 introduces electron-rich heteroaromaticity, contrasting with styryl () or chlorophenyl () substituents in analogs. This could influence π-π stacking interactions or solubility.
- Cyclohexylacetamide vs. Sulfamoylphenyl : The N-cyclohexylacetamide side chain in the target compound differs from the sulfamoylphenyl group in compounds 13a–e (). The cyclohexyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the polar sulfamoyl group .
Physicochemical Properties
Key spectral and analytical data for analogous compounds are summarized below:
- The absence of a cyano group in hydroxamic acids like compounds 6–10 () results in distinct IR profiles (e.g., C=O at 1664 cm⁻¹ vs. C≡N at ~2214 cm⁻¹ in cyano-containing analogs) .
Biologische Aktivität
The compound 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic molecule featuring a unique combination of functional groups that may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.44 g/mol. Its structure includes:
- A cyano group which can participate in various biochemical interactions.
- A furan ring known for its role in biological activity.
- A tetrahydropyridine moiety that may influence its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide exhibit antimicrobial activity. For instance, studies have shown that derivatives containing furan and cyano groups can inhibit the growth of various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. The tetrahydropyridine structure is known to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death.
The proposed mechanism of action involves:
- Enzyme Inhibition : The cyano and furan groups may inhibit key enzymes involved in metabolic processes.
- Cellular Interaction : The compound can interact with cellular receptors or proteins, potentially leading to altered gene expression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cells, contributing to their anticancer effects.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (IC50 values around 10 μg/mL) .
- Anticancer Research : In a study involving human breast cancer cell lines, a related tetrahydropyridine compound exhibited a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .
- Mechanistic Insights : Research indicated that compounds containing furan and cyano groups can induce apoptosis through ROS-mediated pathways, highlighting their potential as therapeutic agents in oncology .
Comparative Analysis
To better understand the unique properties of 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Cyano | Antimicrobial |
| Compound B | Tetrahydropyridine | Anticancer |
| Compound C | Sulfanyl Group | Enzyme Inhibition |
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for this compound?
The synthesis typically involves multi-step reactions starting with substituted acetamides, furan derivatives, and tetrahydropyridine precursors. Key steps include:
- Cyclocondensation : Formation of the tetrahydropyridine ring under controlled temperature (60–80°C) and inert atmosphere (N₂) to prevent oxidation .
- Thioether Formation : Reaction of the sulfanyl group with activated acetamide intermediates using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. How is the compound’s structure characterized using analytical techniques?
A combination of methods is employed:
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., furan protons at δ 6.2–7.4 ppm, cyclohexyl CH₂ at δ 1.2–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ = 428.15 g/mol) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond length: 1.78 Å) .
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₃S |
| Molecular Weight | 428.15 g/mol |
| Key Functional Groups | Cyano, sulfanyl, acetamide, furan |
Q. What functional groups influence its reactivity and bioactivity?
- Cyano Group : Enhances electrophilicity, enabling nucleophilic substitutions .
- Sulfanyl Group : Participates in redox reactions and metal coordination .
- Furan Moiety : Contributes to π-π stacking in biological target interactions .
- Cyclohexyl Acetamide : Improves lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent Variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess binding affinity changes .
- Bioassays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) using in vitro models .
- Data Analysis : Correlate electronic properties (Hammett σ constants) with IC₅₀ values using regression models .
Q. How can contradictions in reported biological activity data be resolved?
- Standardization : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental noise .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies improve solubility and stability for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Co-Solvents : Use PEG-400 or cyclodextrin complexes to stabilize the compound in physiological buffers .
- Lyophilization : Prepare freeze-dried formulations for long-term storage without degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
